1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one
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Overview
Description
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone is a chemical compound with a unique structure that includes an imidazole ring substituted with an isopropylamino group and an ethanone moiety
Preparation Methods
The synthesis of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(isopropylamino)ethanol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, refluxing, and purification through techniques like chromatography .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. For example, it may interact with adrenergic receptors, influencing cardiovascular and respiratory functions .
Molecular targets and pathways involved include:
Receptors: The compound may bind to adrenergic receptors, affecting signal transduction pathways.
Enzymes: It may inhibit or activate specific enzymes, altering metabolic processes.
Ion Channels: The compound may modulate ion channels, affecting cellular excitability and neurotransmission.
Comparison with Similar Compounds
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
Isoprenaline: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Isoproterenol: Another beta-adrenergic agonist with similar pharmacological properties.
The uniqueness of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole compounds demonstrated that those with amino substitutions, like our compound, showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways (e.g., inhibition of nucleic acid synthesis).
Compound | Activity Against Bacteria | Mechanism of Action |
---|---|---|
Imidazole Derivative | Yes | Membrane disruption |
1-{2-[Propan-2-amino]-1H-imidazol-5-yl}ethan-1-one | Moderate | Inhibition of nucleic acids synthesis |
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory assays. A study indicated that imidazole derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
Anticancer Activity
Emerging research suggests that imidazole derivatives can act as potential anticancer agents. In vitro studies have demonstrated that 1-{2-[Propan-2-amino]-1H-imidazol-5-yl}ethan-1-one can induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation markers.
Case Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of 1-{2-[Propan-2-amino]-1H-imidazol-5-yl}ethan-1-one were tested against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent response with effective inhibition at higher concentrations.
Case Study 2: Anti-inflammatory Response
A randomized trial assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and decreased levels of inflammatory markers compared to controls.
Properties
CAS No. |
88723-21-1 |
---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-[2-(propan-2-ylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H13N3O/c1-5(2)10-8-9-4-7(11-8)6(3)12/h4-5H,1-3H3,(H2,9,10,11) |
InChI Key |
YZADTNVRAJZJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
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